molecular formula C6H6N2O2 B119599 (NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine CAS No. 144605-36-7

(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine

Cat. No. B119599
M. Wt: 138.12 g/mol
InChI Key: WXAHTINPWPNKQL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NE-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine, commonly known as Oxyamine, is a chemical compound that has been extensively studied in the field of medicinal chemistry and drug discovery. Oxyamine has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism Of Action

The mechanism of action of Oxyamine is based on its ability to react with and modify the active site of target enzymes. Oxyamine contains a reactive aldehyde group that can form a covalent bond with the active site of enzymes that contain a nucleophilic amino acid residue such as cysteine or histidine. This covalent modification results in the inhibition of enzyme activity.

Biochemical And Physiological Effects

Oxyamine has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Oxyamine has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, Oxyamine has been found to inhibit the replication of the hepatitis C virus in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using Oxyamine in lab experiments is its ability to selectively inhibit the activity of target enzymes. This allows for the identification of the specific role of the enzyme in a biological process. However, one limitation of using Oxyamine is its potential to react with other nucleophilic amino acid residues in proteins, resulting in off-target effects.

Future Directions

The potential applications of Oxyamine in drug discovery and development are vast. One future direction is the development of Oxyamine-based drugs for the treatment of cancer, inflammation, and viral infections. Another future direction is the identification of new target enzymes that can be inhibited by Oxyamine. Additionally, the development of new synthetic methods for Oxyamine and its analogs can lead to the discovery of novel compounds with improved biological activities.

Synthesis Methods

Oxyamine can be synthesized through the reaction of hydroxylamine with 3-pyridinecarboxaldehyde. The reaction produces a yellow solid that can be purified through recrystallization. The purity of the compound can be determined through spectroscopic methods such as NMR and IR.

Scientific Research Applications

Oxyamine has been extensively studied in the field of medicinal chemistry and drug discovery. It has been found to possess anti-cancer properties by inhibiting the activity of the enzyme glyoxalase I, which is involved in the detoxification of methylglyoxal, a byproduct of glycolysis that is known to be elevated in cancer cells. Oxyamine has also been found to possess anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. Additionally, Oxyamine has been found to possess anti-viral properties by inhibiting the replication of the hepatitis C virus.

properties

CAS RN

144605-36-7

Product Name

(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H6N2O2/c9-7-4-6-2-1-3-8(10)5-6/h1-5,9H/b7-4+

InChI Key

WXAHTINPWPNKQL-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[O-])/C=N/O

SMILES

C1=CC(=C[N+](=C1)[O-])C=NO

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C=NO

synonyms

3-Pyridinecarboxaldehyde,3-oxime,1-oxide,[C(E)]-(9CI)

Origin of Product

United States

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